(2,2-Dimethyl-3,4-dihydrochromen-7-yl)methanol
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Overview
Description
(2,2-Dimethyl-3,4-dihydrochromen-7-yl)methanol is an organic compound with the molecular formula C12H16O2 It belongs to the class of chromenes, which are bicyclic compounds containing a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-3,4-dihydrochromen-7-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylchroman-6-carbaldehyde with reducing agents to yield the desired methanol derivative . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-3,4-dihydrochromen-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
(2,2-Dimethyl-3,4-dihydrochromen-7-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-3,4-dihydrochromen-7-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylchroman-6-carbaldehyde
- 2,2-Dimethylchroman-4-ol
- 2,2-Dimethylchroman-6-one
Uniqueness
(2,2-Dimethyl-3,4-dihydrochromen-7-yl)methanol is unique due to its specific structural features, such as the presence of a methanol group at the 7-position of the chromene ring
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(2,2-dimethyl-3,4-dihydrochromen-7-yl)methanol |
InChI |
InChI=1S/C12H16O2/c1-12(2)6-5-10-4-3-9(8-13)7-11(10)14-12/h3-4,7,13H,5-6,8H2,1-2H3 |
InChI Key |
XHEBBXGOEUGLPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(O1)C=C(C=C2)CO)C |
Origin of Product |
United States |
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